{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane
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Overview
Description
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane is an organosilicon compound that features a bromine and chlorine substituted phenyl group attached to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while coupling reactions can produce larger, more complex organic molecules.
Scientific Research Applications
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound can be used to modify surfaces and create new materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action for {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane in chemical reactions involves the activation of the phenyl group by the trimethylsilyl group, which facilitates various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound is similar in structure but features an ethoxy group instead of a trimethylsilyl group.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Another similar compound with a fluorophenyl group.
Uniqueness
The uniqueness of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane lies in its trimethylsilyl group, which provides distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and material modifications.
Properties
CAS No. |
922736-99-0 |
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Molecular Formula |
C16H18BrClSi |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
[4-[(5-bromo-2-chlorophenyl)methyl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C16H18BrClSi/c1-19(2,3)15-7-4-12(5-8-15)10-13-11-14(17)6-9-16(13)18/h4-9,11H,10H2,1-3H3 |
InChI Key |
NQNOUJHNRNVXSH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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